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Compound of Interest

Compound Name: (Isocyanatomethoxy)benzene

CAS No.: 40926-89-4

Cat. No.: B2439401

Get Quote

Executive Summary
Phenoxymethyl isocyanate (PMI), also known as (isocyanatomethoxy)benzene, is a

specialized electrophilic reagent characterized by the presence of an isocyanate group (-NCO)

attached to a phenoxymethyl ether moiety (

).[1] With the chemical formula C

H

NO

, this compound serves as a unique building block in organic synthesis and medicinal
chemistry, primarily for introducing the phenoxymethyl pharmacophore into amine- or alcohol-
containing substrates.[1]

Unlike the more common phenyl isocyanate (

), the methylene spacer (

) in PMI imparts distinct reactivity and stability profiles, particularly regarding the hemiaminal
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ether linkage.[1] This guide details the structural identity, synthesis via nucleophilic substitution,
reactivity mechanisms, and experimental handling of phenoxymethyl isocyanate.

Chemical Identity & Structural Analysis[2][3][4][5][6]
Phenoxymethyl isocyanate is an alkoxymethyl isocyanate, a class of compounds where the

isocyanate group is linked to an oxygen atom through a methylene bridge.

Key Identifiers
Property Value

IUPAC Name (Isocyanatomethoxy)benzene

Common Name Phenoxymethyl isocyanate

Molecular Formula

C

H

NO

Molecular Weight 149.15 g/mol

SMILES O=C=NCOC1=CC=CC=C1

InChIKey CWRWVZHIPVHZMY-UHFFFAOYSA-N

CAS Registry Number

Not widely listed; typically generated in situ or

custom synthesized.[1][2] (Related:

Chloromethyl phenyl ether CAS 766-51-8)

Physical State Colorless to pale yellow liquid (predicted)

Solubility
Soluble in aprotic solvents (DCM, Toluene,

THF); reacts with water.[1]

Structural Conformation
The molecule consists of a planar phenyl ring connected to a flexible methoxy linkage. The

isocyanate group (
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) is nearly linear and highly electrophilic. The

connectivity creates a hemiaminal ether derivative, which influences the compound's hydrolytic
stability.[1]

Figure 1: Connectivity of Phenoxymethyl Isocyanate showing the distinct functional regions.

Synthesis & Production
Due to the sensitivity of the hemiaminal ether linkage, Phenoxymethyl isocyanate is typically

synthesized under strictly anhydrous conditions. The most reliable method involves the

nucleophilic substitution of Chloromethyl phenyl ether with a metal cyanate.

Synthesis Route: Nucleophilic Substitution
Precursor: Chloromethyl phenyl ether (Ph-O-CH

-Cl) [CAS: 766-51-8].[1] Reagent: Silver Cyanate (AgNCO) or Sodium Cyanate (NaOCN).
Solvent: Anhydrous Benzene, Toluene, or Acetonitrile.

Reaction Scheme:

Mechanism:

Ionization/Attack: The silver ion assists in the abstraction of the chloride, or the cyanate ion (

) acts as a nucleophile attacking the methylene carbon.

Substitution: The isocyanate group replaces the chlorine atom via an S

2 mechanism.

Purification: Filtration of the silver chloride precipitate followed by vacuum distillation.
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Figure 2: Synthesis pathway via Silver Cyanate substitution.[1]

Reactivity & Mechanism[7][8][9]
The reactivity of Phenoxymethyl isocyanate is dominated by the electrophilic carbon of the

isocyanate group. However, the presence of the phenoxy group makes the methylene position

potentially sensitive to acid-catalyzed hydrolysis.

Reaction with Nucleophiles (Amines/Alcohols)
The primary application of PMI is to derivatize amines or alcohols to form ureas or carbamates,

respectively.

General Reaction (with Primary Amine):

[1]

This reaction is rapid and typically quantitative at room temperature. The resulting urea

derivative contains the phenoxymethyl group, which can serve as a lipophilic anchor or a

specific recognition motif in drug design.

Hydrolytic Instability
Unlike simple alkyl isocyanates, the hydrolysis of Phenoxymethyl isocyanate is complex due to

the hemiaminal ether structure.

Hydrolysis Pathway:
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Formation of Carbamic Acid:

(Unstable).[1]

Decarboxylation:

(Phenoxymethylamine - Unstable Hemiaminal).[1]

Decomposition:

(Phenol) +

(Formaldehyde) +

(Ammonia).[1]

Implication: Strictly anhydrous conditions are required for storage and reaction.

Pathway A: Aminolysis (Stable)

Pathway B: Hydrolysis (Unstable)

Phenoxymethyl Isocyanate
(Ph-O-CH2-NCO)

N-Phenoxymethyl Urea
(Ph-O-CH2-NH-CO-NH-R)

+ Amine

Carbamic Acid
(Unstable)

+ H2O

R-NH2

H2O

Phenol + Formaldehyde + NH3

- CO2

Click to download full resolution via product page

Figure 3: Divergent reactivity pathways with amines vs. water.[1]
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Applications in Medicinal Chemistry
Pharmacophore Introduction
The phenoxymethyl group (

) is a known pharmacophore found in antibiotics (e.g., Penicillin V) and other bioactive
molecules.[1][3] Using PMI allows for the direct introduction of this moiety onto a nitrogen
scaffold via a urea linkage, potentially enhancing:

Lipophilicity: Improving membrane permeability.

Metabolic Stability: The urea linkage is generally robust against enzymatic hydrolysis

compared to esters.

Prodrug Strategies
The N-alkoxymethyl urea linkage formed by PMI can be designed to be metabolically labile

under specific conditions, potentially releasing the parent amine drug and the phenoxymethyl

fragment (which degrades to phenol and formaldehyde). This is a niche application requiring

careful toxicity assessment of the byproducts.

Experimental Protocol: Synthesis of N-
Phenoxymethyl Urea Derivative
Objective: To synthesize a urea derivative from Phenoxymethyl isocyanate and a primary

amine (e.g., Benzylamine).

Reagents
Chloromethyl phenyl ether: 1.0 equiv.

Silver Cyanate (AgNCO): 1.2 equiv. (dried in vacuo).

Primary Amine (R-NH

): 1.0 equiv.[1]

Solvent: Anhydrous Toluene or Dichloromethane (DCM).
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Procedure
In Situ Generation of Isocyanate:

In a flame-dried flask under Nitrogen/Argon, suspend AgNCO (1.2 equiv) in anhydrous

Toluene.

Add Chloromethyl phenyl ether (1.0 equiv) dropwise.

Reflux the mixture for 1–2 hours in the dark (Ag salts are light sensitive).

Checkpoint: Monitor IR for the appearance of the strong isocyanate peak at ~2270 cm

.[1]

Cool to room temperature and filter through a pad of Celite under inert atmosphere to

remove AgCl.

Coupling Reaction:

To the filtrate containing Phenoxymethyl isocyanate, add the primary amine (1.0 equiv)

dissolved in anhydrous DCM.

Stir at room temperature for 30 minutes. The reaction is typically exothermic.

Checkpoint: Monitor IR for the disappearance of the isocyanate peak (2270 cm

) and appearance of Urea Carbonyl (1650-1690 cm

).[1]

Workup:

Evaporate the solvent under reduced pressure.

Recrystallize the solid residue from Ethanol/Hexane to obtain the pure urea derivative.

Safety & Toxicology
Hazard Classification:
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Acute Toxicity: Isocyanates are potent respiratory sensitizers. Inhalation can cause asthma-

like symptoms.[1][4]

Corrosivity: Irritating to eyes, skin, and mucous membranes.

Decomposition Hazards: Hydrolysis releases Formaldehyde (carcinogen) and Phenol

(toxic/corrosive).

Handling:

Always work in a well-ventilated fume hood.[1]

Wear nitrile gloves, safety goggles, and a lab coat.

Quench excess isocyanate with methanol or a mixture of water/surfactant before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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